molecular formula C14H21I2NO2 B14207058 4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide CAS No. 827027-38-3

4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide

Katalognummer: B14207058
CAS-Nummer: 827027-38-3
Molekulargewicht: 489.13 g/mol
InChI-Schlüssel: AKYTVXZHCLCEAT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide is a chemical compound that features an iodinated benzoyl group attached to a trimethylbutan-1-aminium iodide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide typically involves the reaction of 4-iodobenzoyl chloride with N,N,N-trimethylbutan-1-aminium iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction typically involves the use of solvents and catalysts to facilitate the process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the iodide group.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation reactions can produce iodobenzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide involves its interaction with specific molecular targets. The iodinated benzoyl group can facilitate binding to certain proteins or enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes through oxidative stress or reduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide is unique due to its combination of an iodinated benzoyl group with a trimethylbutan-1-aminium iodide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Eigenschaften

CAS-Nummer

827027-38-3

Molekularformel

C14H21I2NO2

Molekulargewicht

489.13 g/mol

IUPAC-Name

4-(4-iodobenzoyl)oxybutyl-trimethylazanium;iodide

InChI

InChI=1S/C14H21INO2.HI/c1-16(2,3)10-4-5-11-18-14(17)12-6-8-13(15)9-7-12;/h6-9H,4-5,10-11H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

AKYTVXZHCLCEAT-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)CCCCOC(=O)C1=CC=C(C=C1)I.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.